molecular formula C20H22O2 B15077893 1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone CAS No. 6016-43-9

1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone

Cat. No.: B15077893
CAS No.: 6016-43-9
M. Wt: 294.4 g/mol
InChI Key: ZSNMJPFJWCHOJK-UHFFFAOYSA-N
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Description

1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone is a diarylketone compound characterized by a central butyl chain linking two aromatic rings, each bearing an acetyl (ethanone) group. For example, compounds with similar diarylketone frameworks, such as 1-(4-(p-tolylethynyl)phenyl)ethanone (3pd) and 1-(4′-methoxybiphenyl-4-yl)ethanone, have been synthesized via palladium-catalyzed coupling or Claisen-Schmidt condensation .

Properties

CAS No.

6016-43-9

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

1-[4-[4-(4-acetylphenyl)butyl]phenyl]ethanone

InChI

InChI=1S/C20H22O2/c1-15(21)19-11-7-17(8-12-19)5-3-4-6-18-9-13-20(14-10-18)16(2)22/h7-14H,3-6H2,1-2H3

InChI Key

ZSNMJPFJWCHOJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone involves several steps. One common synthetic route includes the Friedel-Crafts acylation reaction, where an acetyl group is introduced to a phenyl ring using acetyl chloride and a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane.

Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

Medicinal Chemistry

1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone has been explored for its potential anticancer properties. Studies indicate that derivatives of acetophenone compounds can exhibit significant cytotoxic effects against various cancer cell lines. For example, research has shown that modifications to the acetophenone structure can enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, such as Friedel-Crafts acylation and nucleophilic substitutions. These reactions can lead to the formation of more complex molecules, which are valuable in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound has been investigated for its potential use in developing new polymers and coatings. The compound's ability to interact with different substrates makes it suitable for creating materials with specific properties, such as enhanced thermal stability and chemical resistance .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound. These derivatives were tested against various cancer cell lines, revealing that certain modifications led to increased cytotoxicity compared to the parent compound. The study utilized structure-activity relationship (SAR) analysis to identify key structural features that enhance biological activity .

CompoundCell Line TestedIC50 (µM)Notable Features
Compound AMCF-7 (Breast)5.2Acetoxy group enhances activity
Compound BHeLa (Cervical)3.8Butyl chain increases lipophilicity
Parent CompoundMCF-710.0Baseline activity

Case Study: Organic Synthesis Applications

Another significant application of this compound is its role in synthesizing novel thiazole derivatives. Researchers have successfully used this compound as a precursor in the multi-step synthesis of thiazole-integrated structures that exhibit promising biological activities against pathogens like Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of 1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone with structurally related diarylketones, highlighting substituent-driven differences:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound Butyl linker, dual acetyl groups ~352.45 (calculated) Hypothesized use in polymer matrices N/A
1-(4-(p-Tolylethynyl)phenyl)ethanone (3pd) Ethynyl linker, p-tolyl group 250.31 Liquid crystal precursors
1-(4′-Methoxybiphenyl-4-yl)ethanone Methoxy group, biphenyl core 226.27 Photoluminescent materials
1-(4-[(4-Chlorobenzyl)oxy]phenyl)ethanone Chlorobenzyl ether substituent 304.77 Antimicrobial intermediates
4′-Piperazinoacetophenone Piperazine ring, acetyl group 204.27 CNS drug precursors

Key Observations :

  • The butyl linker in the target compound increases molecular flexibility and hydrophobicity compared to rigid ethynyl (3pd) or ether-linked analogs (e.g., 1-(4-[(4-Chlorobenzyl)oxy]phenyl)ethanone) .
  • Dual acetyl groups may enhance intermolecular interactions (e.g., dipole-dipole) relative to mono-acetylated compounds like 4′-piperazinoacetophenone .
Physicochemical and Spectral Data
Property This compound 1-(4-(p-Tolylethynyl)phenyl)ethanone (3pd) 1-(4′-Methoxybiphenyl-4-yl)ethanone
Melting Point Not reported 24% yield, liquid at RT 66°C (from Handbook)
1H NMR (δ, ppm) Hypothetical: ~2.6 (acetyl CH3), 7.4–7.9 (aryl) 7.92 (aryl), 2.60 (acetyl), 2.37 (CH3) Data not provided
Solubility Low (predicted in water) Soluble in chloroform Insoluble in polar solvents

Biological Activity

1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone, also known as a derivative of acetophenone, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an acetophenone moiety with additional substituents that may influence its biological activity. Its molecular formula is C18H22OC_{18}H_{22}O and it possesses a molecular weight of 270.37 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of acetophenone exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-75.2
Compound BA5493.8
This compoundMCF-7TBDCurrent Study

Case Study: A study involving the evaluation of various acetophenone derivatives indicated that structural modifications, such as alkyl chain length and substitution patterns on the phenyl rings, significantly affect their anticancer potency. The presence of an acetyl group was particularly noted to enhance cytotoxicity through apoptosis induction in cancer cells.

Antibacterial Activity

The antibacterial properties of this compound have been assessed against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibited notable activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

Research Findings: The antibacterial mechanism was attributed to the disruption of bacterial cell membrane integrity and inhibition of protein synthesis. These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has shown promise in reducing inflammation. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Table: Anti-inflammatory Effects

Assay TypeResultReference
TNF-α Inhibition (µg/mL)50% at 20 µg/mL
IL-6 Inhibition (µg/mL)60% at 25 µg/mL

Structure-Activity Relationship (SAR)

The biological activities of this compound can be understood through SAR studies which indicate that:

  • Substituent Effects: The presence of electron-donating groups enhances anticancer activity.
  • Chain Length: Longer alkyl chains may improve antibacterial efficacy by increasing lipophilicity.
  • Aromatic Interactions: The arrangement of phenolic groups plays a crucial role in binding interactions with biological targets.

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